2-Amino-3-(3-bromothiophen-2-yl)propan-1-ol
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Overview
Description
2-Amino-3-(3-bromothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H10BrNOS and a molecular weight of 236.13 g/mol . This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to a propanol chain with an amino group. It is primarily used in research and development within the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-bromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the amino and hydroxyl groups. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Formation of the Propanol Chain: The brominated thiophene is then reacted with an appropriate aldehyde or ketone to form the intermediate compound.
Introduction of the Amino Group: The intermediate is subjected to reductive amination or other suitable reactions to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-bromothiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, alkoxides, or thiolates can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-amino-3-(3-bromothiophen-2-yl)propanal or 2-amino-3-(3-bromothiophen-2-yl)propanone.
Reduction: Formation of 2-amino-3-(thiophen-2-yl)propan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(3-bromothiophen-2-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
its structural features suggest it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues . The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propan-1-ol: This compound features an indole ring instead of a thiophene ring and is used in similar research applications.
3-Amino-1-(3-bromothiophen-2-yl)propan-1-ol: A positional isomer with the amino group at a different location on the propanol chain.
2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol: A regioisomer with the bromine atom at a different position on the thiophene ring.
Uniqueness
2-Amino-3-(3-bromothiophen-2-yl)propan-1-ol is unique due to the specific positioning of the bromine atom on the thiophene ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted synthetic applications and the development of novel materials .
Properties
Molecular Formula |
C7H10BrNOS |
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Molecular Weight |
236.13 g/mol |
IUPAC Name |
2-amino-3-(3-bromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-6-1-2-11-7(6)3-5(9)4-10/h1-2,5,10H,3-4,9H2 |
InChI Key |
CLCBKOZNQANWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CC(CO)N |
Origin of Product |
United States |
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